![molecular formula C16H13ClFNO3S3 B2915825 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2210141-88-9](/img/structure/B2915825.png)

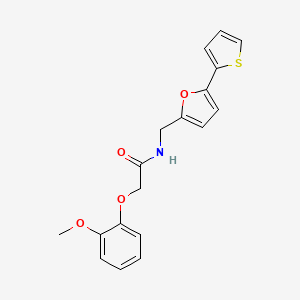

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

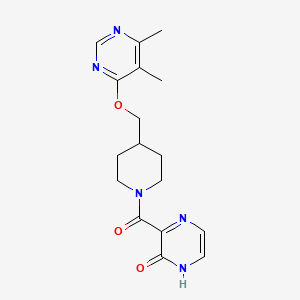

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO3S3 and its molecular weight is 417.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fungicidal and Herbicidal Activities

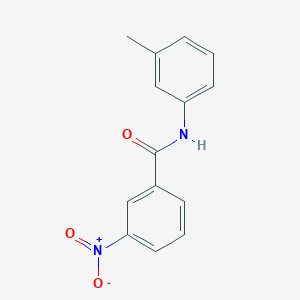

Research has demonstrated the structural characteristics of N-phenylbenzenesulfonamide derivatives, indicating their significant fungicidal activities against damping-off caused by Pythium ultimum. The findings reveal that the presence of a 2-fluoro-4-chlorophenyl group significantly enhances both herbicidal and fungicidal activities, underscoring the potential of specific structural modifications in developing effective agrochemical agents (조윤기 et al., 2008).

Anticancer Properties

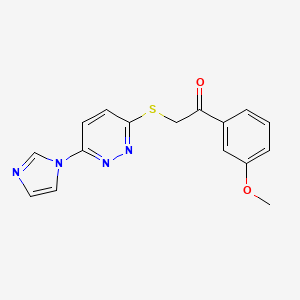

Several studies have focused on the development of benzenesulfonamide derivatives as potent anticancer agents. For instance, the introduction of a fluorine atom in certain derivatives has been shown to notably increase selectivity for cyclooxygenase-2 (COX-2) inhibition, which is crucial for the treatment of various cancers, including rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002). Another study identified sulfonamide drugs that bind to the colchicine site of tubulin, inhibiting tubulin polymerization, which is a novel approach for cancer treatment (Mithu Banerjee et al., 2005).

Molecular Dynamic Simulations

The adsorption and corrosion inhibition properties of piperidine derivatives on iron have been explored using quantum chemical calculations and molecular dynamics simulations. This research demonstrates the potential of specific sulfonamide derivatives in protecting metal surfaces from corrosion, indicating their applicability in material science and engineering (S. Kaya et al., 2016).

Enzymatic Inhibition

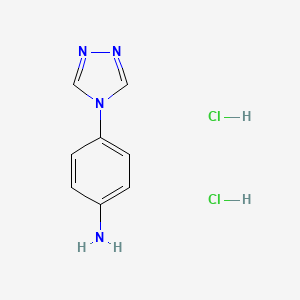

Sulfonamide derivatives have also been studied for their potential as selective inhibitors in enzymatic processes. The selective acylation of amines in water by N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides showcases the versatility of these compounds in organic synthesis and drug development, emphasizing their role in selective enzymatic inhibition (S. Ebrahimi et al., 2015).

Wirkmechanismus

Target of Action

The primary target of the compound is currently unknown. The compound contains a bithiophene moiety , which is a common structure in many organic compounds and has been used in various applications, including the selective ionization of alkaloids . .

Mode of Action

In general, the mode of action of a compound defines the process of how it works on its targets at a molecular level It involves the compound’s interaction with its targets and any resulting changes

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, and in this case, would be the pathways affected by the compound’s interaction with its targets . Without specific studies, it’s challenging to summarize the affected pathways and their downstream effects.

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound It’s crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3S3/c17-12-7-11(1-2-13(12)18)25(21,22)19-8-14(20)16-4-3-15(24-16)10-5-6-23-9-10/h1-7,9,14,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIRJHIQCVQSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)

![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2915751.png)

![ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate](/img/structure/B2915753.png)

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol](/img/structure/B2915761.png)